molecular formula C21H26FN3O3 B2945204 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049469-84-2

2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

カタログ番号: B2945204
CAS番号: 1049469-84-2
分子量: 387.455
InChIキー: UXJRKRPUCVWIRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic compound characterized by a central acetamide backbone linked to two pharmacologically significant moieties:

  • 2-Methoxyphenylpiperazine: A piperazine ring substituted with a methoxyphenyl group, a structural motif commonly associated with serotonin (5-HT) receptor modulation .

This compound’s design leverages the piperazine-ethyl-acetamide scaffold, which is frequently employed in neuropharmacology for targeting G protein-coupled receptors (GPCRs), particularly 5-HT1A and adenosine A2A receptors . The fluorophenoxy group may improve metabolic stability compared to non-fluorinated analogs .

特性

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-27-20-5-3-2-4-19(20)25-14-12-24(13-15-25)11-10-23-21(26)16-28-18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJRKRPUCVWIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.

    Introduction of the Fluorophenoxy Group: The next step involves the nucleophilic substitution reaction where 4-fluorophenol is reacted with an appropriate acylating agent to introduce the fluorophenoxy group.

    Coupling Reaction: The final step is the coupling of the piperazine intermediate with the fluorophenoxy derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Piperazine Ring Formation

The piperazine moiety is synthesized via cyclization of 1-(2-methoxyphenyl)piperazine precursors. A common method involves reacting 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride with disulfides or amines under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in ethanol) .

Reaction Step Conditions Yield Source
Piperazine core formationCs₂CO₃, EtOH, 100°C, 3 h~90%
Alkylation of piperazineK₂CO₃, acetone, room temperature~78%

Acetamide Formation

The final acetamide group is introduced through acetylation of the ethylenediamine intermediate using acetyl chloride or acetic anhydride .

Post-Synthetic Reactivity

The compound undergoes several transformations due to its functional groups:

Hydrolysis of the Acetamide Group

The acetamide moiety is hydrolyzed to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M), reflux, 6 h → yields 2-(4-fluorophenoxy)acetic acid.

  • Basic Hydrolysis : NaOH (2M), 80°C, 4 h → similar product .

Piperazine Nitrogen Alkylation

The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines :

Reaction Conditions Yield Source
N-AlkylationNaH, DMAc, iodomethane, 24 h~32%

Demethylation of the Methoxy Group

The 2-methoxyphenyl substituent undergoes demethylation with strong acids (e.g., HBr in acetic acid) :

Reaction Conditions Yield Source
Demethylation48% HBr, AcOH, reflux, 8 h~85%

Fluorophenoxy Ether Cleavage

The ether bond can be cleaved under strong acidic conditions (e.g., HI, 120°C) .

Mechanistic Insights

  • Nucleophilic Substitution : The fluorophenoxy group forms via an SN2 mechanism, as demonstrated by stereochemical inversion in related compounds .

  • Piperazine Reactivity : The electron-rich piperazine nitrogen facilitates alkylation or acylation, critical for modifying pharmacological activity .

  • Acetamide Hydrolysis : Proceeds through a tetrahedral intermediate under acidic/basic conditions, confirmed by kinetic studies .

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand the binding sites and mechanisms of action of various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用機序

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The fluorophenoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets.

類似化合物との比較

Structural Analogues and Modifications

Core Scaffold Variations

Compound Name Key Structural Differences Biological Target/Application Evidence ID
18F-Mefway Cyclohexanecarboxamide + pyridyl group 5-HT1A receptor PET imaging
18F-FCWAY Fluorocyclohexane + pyridyl substituent 5-HT1A receptor quantification
C3 (LasR inhibitor) Pyrimidine-sulfanyl + trimethylphenyl group Pseudomonas aeruginosa quorum sensing
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Nitrobenzamide + pyridyl group 5-HT1A imaging agent precursor
N-[2-(cyclohexen-1-yl)ethyl]-2-(1-{2-oxoethyl}cyclopentyl)acetamide Cyclohexenyl + cyclopentyl-acetamide chain Undisclosed (structural study)

Key Observations :

  • Piperazine Modifications: Replacement of the fluorophenoxy group with pyridyl (e.g., 18F-Mefway) or pyrimidine-sulfanyl (C3) shifts activity from neurological targets to bacterial quorum sensing .
  • Fluorine Substitution: Fluorine in the phenoxy group (target compound) vs.
5-HT1A Receptor Affinity
  • 18F-Mefway: Demonstrates high selectivity for 5-HT1A receptors in humans, with superior signal-to-noise ratios compared to 18F-FCWAY due to reduced defluorination .
Enzyme Inhibition
  • C3: Exhibits LasR inhibitory activity (IC50 ~5 µM) in Pseudomonas aeruginosa, attributed to the pyrimidine-sulfanyl group disrupting bacterial biofilm formation .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Sulfonyl groups enhance stability but reduce CNS activity compared to acetamide derivatives .

Physicochemical Properties

Property Target Compound 18F-Mefway C3
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to pyridyl) ~4.1 (high, sulfanyl group)
Solubility Low (fluorophenoxy) Moderate (polar pyridyl) Very low (bulky substituents)
Metabolic Stability High (fluorine reduces oxidation) Moderate (defluorination) High (sulfanyl resistance)

Notable Trends:

  • Lipophilicity : Sulfanyl and fluorinated groups increase LogP, impacting membrane permeability but reducing aqueous solubility.
  • Metabolism: Fluorine substitution in the target compound may slow hepatic clearance compared to non-fluorinated analogs like N-(2-ethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide .

生物活性

The compound 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a fluorophenoxy group, a piperazine moiety, and an acetamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H30FN3O2
  • Molecular Weight : Approximately 387.4 g/mol
  • Structure : The compound features a fluorine atom at the para position of the phenyl ring, enhancing its pharmacological properties.

Biological Activity

Preliminary studies indicate that This compound may exhibit significant biological activity. Its potential therapeutic applications include:

  • Neurological Disorders : The compound's interaction with serotonin receptors suggests it could be beneficial in treating conditions like depression and anxiety.
  • Drug Development : The structural features allow for modifications to optimize pharmacological profiles through structure-activity relationship (SAR) studies.

In Silico Studies

Molecular docking simulations can be utilized to predict binding interactions with various biomolecules. This approach helps in identifying potential therapeutic targets and guiding experimental investigations.

Case Studies

  • Serotonin Receptor Interaction : Similar compounds have shown affinity towards serotonin receptors, indicating that this compound may also interact similarly. For instance, studies on related piperazine derivatives have demonstrated their role as serotonin 5-HT1A receptor agonists, which could translate to similar activity for our compound .
  • PET Imaging Studies : Research involving positron emission tomography (PET) has highlighted the importance of serotonin receptor ligands in visualizing brain activity related to mood disorders. These studies suggest that compounds with similar structures can effectively bind to serotonin receptors in vivo, supporting the hypothesis that this compound may exhibit similar properties .

Data Tables

PropertyValue
Molecular FormulaC23H30FN3O2
Molecular Weight387.4 g/mol
Potential TargetsSerotonin Receptors
Therapeutic ApplicationsNeurological Disorders

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC to avoid over-alkylation.
  • Optimize stoichiometry to minimize byproducts (e.g., dimerization).

Basic Question: How is structural characterization of this compound performed to confirm its identity?

Methodological Answer:
Analytical Techniques :

TechniqueParametersPurpose
NMR 1H^1H-NMR (400 MHz, CDCl3_3): δ 7.2–6.8 (aromatic protons), δ 3.8 (methoxy), δ 4.1 (piperazine-CH2_2)Confirm substituent positions and integration ratios .
Mass Spectrometry HRMS (ESI+^+): m/z calculated for C21_{21}H25_{25}FN3_3O3_3 [M+H]+^+ = 410.18Validate molecular formula .
X-ray Crystallography Bond angles/lengths (e.g., C=O at 1.22 Å, aromatic torsion <20°)Resolve stereochemical ambiguities .

Validation : Cross-reference spectral data with computational predictions (e.g., PubChem’s InChI key) .

Advanced Question: How can researchers design experiments to analyze receptor binding affinity and selectivity?

Q. Methodological Answer :

Target Selection : Prioritize receptors linked to piperazine/acetamide bioactivity (e.g., serotonin 5-HT1A_{1A}, dopamine D2_2) .

Binding Assays :

  • Use radioligand displacement (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A}) to calculate IC50_{50} values .
  • Compare selectivity via competition binding against off-target receptors (e.g., adrenergic α1_1).

Data Interpretation :

  • Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response).
  • Address contradictions (e.g., conflicting IC50_{50} values) by validating assay conditions (pH, temperature) and ligand purity .

Advanced Question: What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Methodological Answer :
Common Contradictions :

  • Discrepancies in potency between in vitro and in vivo models.
  • Variable selectivity profiles across receptor subtypes.

Q. Resolution Strategies :

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic mismatches .

Metabolite Screening : Use LC-MS to detect active metabolites that may explain in vivo efficacy .

Controlled SAR Studies : Systematically modify substituents (e.g., fluorophenoxy vs. methoxyphenyl) and compare bioactivity trends .

Basic Question: What in vitro pharmacological screening approaches are suitable for this compound?

Q. Methodological Answer :

Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using spectrophotometric assays (e.g., Ellman’s reagent for AChE) .

Cell-Based Assays :

  • Measure cytotoxicity via MTT assay (IC50_{50} in cancer cell lines).
  • Assess anti-inflammatory activity via TNF-α ELISA in LPS-stimulated macrophages .

Data Normalization : Include positive controls (e.g., donepezil for AChE) and solvent controls (DMSO <0.1%) .

Advanced Question: How can researchers optimize solubility and bioavailability for in vivo studies?

Methodological Answer :
Challenges : High logP (~3.5) due to fluorophenyl/piperazine groups may limit aqueous solubility.

Q. Optimization Strategies :

Salt Formation : Prepare hydrochloride salts to enhance solubility (confirm stability via DSC/TGA) .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .

Formulation : Use nanoemulsions or cyclodextrin complexes for preclinical trials .

Advanced Question: What analytical methods validate the compound’s stability under experimental storage conditions?

Q. Methodological Answer :

Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .

Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed acetamide) with C18 columns and PDA detection .

Guidelines : Follow ICH Q1A(R2) for data reporting (e.g., % degradation vs. time) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。